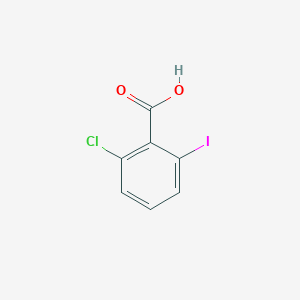

2-Chloro-6-iodobenzoic acid

Description

The exact mass of the compound 2-Chloro-6-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWHWEKCHWFXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539361 | |

| Record name | 2-Chloro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13420-63-8 | |

| Record name | 2-Chloro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-iodobenzoic acid (CAS No. 13420-63-8), a halogenated aromatic carboxylic acid with significant potential in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer an in-depth analysis of the compound's synthesis, physicochemical properties, and key applications. Particular emphasis is placed on the strategic utility of its unique substitution pattern, which presents both challenges and opportunities in the design of novel molecular architectures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical synthesis, and materials science, providing both foundational knowledge and practical insights to leverage the full potential of this versatile building block.

Introduction: The Strategic Importance of 2-Chloro-6-iodobenzoic Acid

2-Chloro-6-iodobenzoic acid is a disubstituted benzoic acid derivative featuring two different halogen atoms positioned ortho to the carboxylic acid functional group. This specific arrangement of chloro, iodo, and carboxyl moieties on the phenyl ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The differential reactivity of the C-Cl and C-I bonds, coupled with the directing influence of the carboxylic acid group, allows for selective and sequential transformations, a critical aspect in the construction of complex molecules.

While its isomer, 2-chloro-5-iodobenzoic acid, has gained significant attention as a key intermediate in the synthesis of SGLT2 inhibitors for the treatment of type 2 diabetes, the applications of 2-Chloro-6-iodobenzoic acid are less documented but hold promise in distinct areas of chemical research.[1][2] This guide aims to elucidate the specific characteristics and potential of the 6-iodo isomer, providing a clear distinction from its more commonly cited counterpart.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2-Chloro-6-iodobenzoic acid is fundamental to its effective use in research and development.

General Properties

The key physicochemical properties of 2-Chloro-6-iodobenzoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13420-63-8 | |

| Molecular Formula | C₇H₄ClIO₂ | |

| Molecular Weight | 282.46 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| InChI | 1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| SMILES | OC(C1=C(Cl)C=CC=C1I)=O |

Spectroscopic Data (Predicted and Experimental)

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Chloro-6-iodobenzoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chloro, iodo, and carboxyl groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum of 2-Chloro-6-iodobenzoic acid will be characterized by several key absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often showing a broad profile due to hydrogen bonding.[5] A strong absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.

-

Mass Spectrometry (MS) : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight (282.46). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the presence of iodine (¹²⁷I) will result in a characteristic isotopic distribution for the molecular ion and chlorine-containing fragments. Predicted mass spectral data for various adducts are available.[6]

Synthesis of 2-Chloro-6-iodobenzoic Acid: A Mechanistic Perspective

The synthesis of 2-Chloro-6-iodobenzoic acid presents a regioselectivity challenge due to the presence of the chloro and carboxyl groups on the aromatic ring. The most logical and reported synthetic strategy involves the direct ortho-iodination of 2-chlorobenzoic acid.

Directed Ortho-Iodination

The carboxylic acid group can act as a directing group, facilitating the introduction of an iodine atom at the ortho position (C6). This is typically achieved through transition metal-catalyzed C-H activation.

A notable method for this transformation utilizes an iridium(III) catalyst.[1] This approach allows for the selective ortho-monoiodination of benzoic acids under mild conditions, often at room temperature and without the need for an inert atmosphere.[7] The reaction proceeds via the formation of a key iridacycle intermediate, where the iridium coordinates to the carboxylic acid, enabling the activation of the adjacent C-H bond. Subsequent reaction with an iodinating agent, such as N-iodosuccinimide (NIS), leads to the desired product.

Another advanced technique for ortho-iodination involves the use of a palladium catalyst in conjunction with a specific ligand, often referred to as the Yu-Wasa Auxiliary. This method also leverages the directing ability of the carboxylic acid to achieve high regioselectivity.

Caption: Directed ortho-iodination of 2-chlorobenzoic acid.

Experimental Protocol: Iridium-Catalyzed Ortho-Iodination (Illustrative)

The following is an illustrative protocol based on established methods for iridium-catalyzed C-H iodination of benzoic acids.[1] Researchers should consult the primary literature for specific reaction conditions and safety precautions.

-

Reaction Setup : To a reaction vessel, add 2-chlorobenzoic acid (1.0 eq.), an iridium catalyst such as [Cp*IrCl₂]₂ (e.g., 2.5 mol%), and a suitable solvent (e.g., hexafluoroisopropanol - HFIP).

-

Reagent Addition : Add the iodinating agent, such as N-iodosuccinimide (NIS) (e.g., 1.2 eq.).

-

Reaction Conditions : Stir the mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

-

Workup and Purification : Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution of sodium thiosulfate to quench any remaining iodinating agent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 2-Chloro-6-iodobenzoic acid.

Causality in Experimental Choices :

-

Catalyst Choice : Iridium(III) complexes are effective for C-H activation due to their ability to form stable cyclometalated intermediates.

-

Solvent Selection : Solvents like HFIP can play a crucial role in promoting the C-H activation step and stabilizing the catalytic species.

-

Iodinating Agent : NIS is a mild and easy-to-handle source of electrophilic iodine.

-

Purification : Chromatographic purification is necessary to separate the desired product from the starting material, any di-iodinated byproducts, and other impurities.

Applications in Drug Discovery and Chemical Synthesis

The strategic placement of three distinct functional groups on the aromatic ring of 2-Chloro-6-iodobenzoic acid opens up a range of possibilities for its application as a versatile building block.

Sequential Cross-Coupling Reactions

The significant difference in the reactivity of the C-I and C-Cl bonds towards transition metal-catalyzed cross-coupling reactions is a key feature of this molecule. The C-I bond is considerably more reactive than the C-Cl bond in reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective functionalization at the C6 position while leaving the C2 position available for a subsequent transformation.

Caption: Sequential functionalization of 2-Chloro-6-iodobenzoic acid.

This stepwise approach is highly valuable in the synthesis of complex, highly substituted aromatic compounds, which are common motifs in pharmaceutically active molecules. For instance, a Suzuki coupling could be performed at the C6 position, followed by a Buchwald-Hartwig amination at the C2 position, leading to a diverse range of derivatives.

Use as a Ligand in Catalysis

The carboxylic acid moiety in conjunction with the adjacent chloro or iodo substituent can act as a bidentate ligand for various metal centers. This property suggests that 2-Chloro-6-iodobenzoic acid and its derivatives could be employed in the development of novel catalysts for a variety of organic transformations.

Potential in Medicinal Chemistry

While specific biological activities of 2-Chloro-6-iodobenzoic acid itself are not extensively reported, its derivatives hold potential in medicinal chemistry. The introduction of different substituents via the versatile synthetic handles can lead to the generation of libraries of compounds for screening against various biological targets. For example, derivatives of 2-chlorobenzoic acid have been investigated for their antimicrobial properties.[8] The unique substitution pattern of 2-Chloro-6-iodobenzoic acid could lead to derivatives with novel pharmacological profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-iodobenzoic acid.

-

Hazard Classification : It is classified as acutely toxic if swallowed and causes serious eye irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-6-iodobenzoic acid is a chemical intermediate with considerable, yet not fully exploited, potential. Its unique structural features, particularly the differentially reactive halogen atoms ortho to a carboxylic acid directing group, make it a valuable tool for the synthesis of complex and highly substituted aromatic compounds. While its isomer, 2-chloro-5-iodobenzoic acid, has found a prominent role in the pharmaceutical industry, further research into the applications of 2-Chloro-6-iodobenzoic acid is warranted. This guide has provided a detailed overview of its properties, synthesis, and potential applications, with the aim of stimulating further investigation and innovation in the use of this versatile building block.

References

- A kind of preparation method of 2-chloro-5-iodobenzoic acid. (2014).

-

Preparation of 2-iodobenzoic acid. (2018). Texium. [Link]

-

2-chloro-6-iodobenzoic acid (C7H4ClIO2). PubChemLite. [Link]

- Preparation method of 2-chloro-5-iodobenzoic acid. (2014).

-

Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208–213. [Link]

-

(a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... ResearchGate. [Link]

-

o-CHLOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

Erbing, E., Sanz-Marco, A., Vázquez-Romero, A., Malmberg, J., Johansson, M. J., Gómez-Bengoa, E., & Martín-Matute, B. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(1), 248-259. [Link]

-

Ortho-iodination of aromatic carboxylic acids in aqueous media. (2024). ResearchGate. [Link]

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid. (2017). Eureka | Patsnap. [Link]

-

(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... ResearchGate. [Link]

-

Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). PubMed. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

-

Using the NMR (1H, 13C, Cosy) identify peaks for both the starting material 2-aminobenzoic acid and the product (2-iodobenzoic acid). (2018). Chegg. [Link]

-

IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. (2020). PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Iodobenzoic acid(88-67-5) 13C NMR [m.chemicalbook.com]

- 4. Solved Using the NMR (1H, 13C, Cosy) identify peaks for both | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2-chloro-6-iodobenzoic acid (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

- 7. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-6-iodobenzoic Acid: Physicochemical Characterization & Synthetic Utility

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is a highly specialized tri-substituted benzene scaffold used primarily in the development of mPGES-1 inhibitors and thioxanthone-based pharmaceuticals . Its structural uniqueness lies in the "ortho-ortho" disubstitution pattern flanking the carboxylic acid. This steric crowding forces the carboxyl group out of planarity with the aromatic ring, significantly influencing its pKa, solubility, and reactivity profile.

For drug development professionals, this compound offers orthogonal halogen reactivity : the labile C–I bond allows for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) without disturbing the C–Cl bond, which remains available for subsequent nucleophilic substitution or higher-energy activation.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.

Table 1: Core Physical Properties

| Property | Value / Description | Context/Notes |

| CAS Number | 13420-63-8 | Distinct from 2-chloro-5-iodo isomer. |

| Molecular Formula | C₇H₄ClIO₂ | MW: 282.46 g/mol |

| Appearance | White to Off-White Crystalline Solid | Darkens upon light exposure (iodine liberation). |

| Melting Point | 147 – 149 °C | Sharp melting range indicates high purity. |

| Boiling Point | 333.6 ± 27.0 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 2.08 ± 0.06 g/cm³ | High density due to heavy iodine atom. |

| pKa (Acid) | 1.63 ± 0.10 (Predicted) | Significantly more acidic than benzoic acid (4.2) due to ortho-inductive effects and steric inhibition of resonance.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble. |

| Water Solubility | Low (< 1 mg/mL) | Requires pH adjustment (>7) for aqueous dissolution. |

Spectroscopic Analysis & Identification

Accurate identification relies on the distinct splitting pattern of the 1,2,3-trisubstituted benzene ring.

Nuclear Magnetic Resonance (¹H NMR)

The aromatic region displays a characteristic Doublet-Triplet-Doublet pattern (or two doublets and a triplet) corresponding to the three adjacent protons (H3, H4, H5).

-

Solvent: Acetone-d₆ or DMSO-d₆

-

δ 7.89 ppm (d, J = 8.0 Hz, 1H): H3 (ortho to Iodine). The iodine atom exerts a deshielding effect, shifting this proton downfield.[1]

-

δ 7.55 ppm (d, J = 8.0 Hz, 1H): H5 (ortho to Chlorine). Deshielded by chlorine but less so than the iodine-adjacent proton.

-

δ 7.11 ppm (t, J = 7.8 - 8.0 Hz, 1H): H4 (meta to COOH). Appears as a triplet due to coupling with both H3 and H5.

Mass Spectrometry (MS)[2]

-

Ionization: ESI (Negative Mode) is preferred for carboxylic acids.

-

m/z: [M-H]⁻ peak at 280.9 . Look for the characteristic isotope pattern:

-

Chlorine signature: A roughly 3:1 ratio of peaks separated by 2 units (³⁵Cl vs ³⁷Cl).

-

Iodine signature: No isotope splitting (monoisotopic ¹²⁷I), but large mass defect.

-

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

The most reliable route to 2-chloro-6-iodobenzoic acid is the diazotization of 2-amino-6-chlorobenzoic acid . This method avoids the regioselectivity issues of direct iodination.[1]

Reagents: 2-Amino-6-chlorobenzoic acid, NaNO₂, H₂SO₄ (or HCl), KI, Water.[2]

-

Diazotization: Suspend 2-amino-6-chlorobenzoic acid (1 equiv) in 20% H₂SO₄. Cool to 0–5 °C . Dropwise add NaNO₂ (1.1 equiv) in water. Stir for 30 min until a clear diazonium salt solution forms.

-

Iodination: Dissolve KI (2.5 equiv) in water. Slowly add the cold diazonium solution to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution will be rapid.

-

Workup: Heat the mixture to 60 °C for 1 hour to ensure completion. Cool to RT. Decolorize excess iodine with saturated NaHSO₃ solution.

-

Isolation: Filter the precipitate. This is the crude product.

Protocol B: Purification (Recrystallization)

To achieve >98% purity suitable for cross-coupling:

-

Solvent System: Ethyl Acetate / Heptane (1:3 ratio).

-

Dissolve crude solid in minimal boiling Ethyl Acetate.

-

Slowly add hot Heptane until slight turbidity persists.

-

Allow to cool slowly to room temperature, then 4 °C.

-

Filter crystals and wash with cold Heptane. Dry under vacuum at 45 °C.

Visualization: Synthesis & Purification Workflow

Figure 1: Step-by-step workflow for the synthesis and purification of 2-Chloro-6-iodobenzoic acid.

Synthetic Utility & Reactivity

The value of 2-chloro-6-iodobenzoic acid lies in its chemoselectivity . The bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol) allows for sequential functionalization.

Reactivity Logic

-

Site A (C–I): Highly reactive toward Pd(0) oxidative addition. Ideal for Suzuki, Sonogashira, or Heck couplings at room temperature or mild heating.

-

Site B (COOH): Can be converted to esters, amides, or reduced to benzyl alcohols. Often protected (e.g., as a methyl ester) before coupling reactions to prevent catalyst poisoning.

-

Site C (C–Cl): Remains inert during C–I coupling. Can be activated later using bulky, electron-rich ligands (e.g., Buchwald ligands) or via SNAr if strong electron-withdrawing groups are introduced.

Visualization: Orthogonal Reactivity Map

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Iodine and Chlorine.

References

-

Wiley Online Library. (2013). Mono-Selective Iodination of Meta-Substituted Arene Carboxylic Acids. Supporting Information. Retrieved from [Link]

- Google Patents. (2013). WO2013186692A1: Triazolone Compounds as mPGES-1 Inhibitors.

-

eScholarship (University of California). (2015). Synthesis of Pyonitrin Analogs using 2-Chloro-6-iodobenzoic acid. Retrieved from [Link][3]

Sources

Technical Monograph: 2-Chloro-6-iodobenzoic Acid

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is a highly functionalized aromatic scaffold critical to modern drug discovery and agrochemical synthesis.[1] Distinguished by its molecular weight of 282.46 g/mol , this compound serves as a "privileged structure" in the design of atropisomeric ligands and sterically congested bioactive molecules.

Its unique 2,6-disubstitution pattern imposes significant steric hindrance, forcing the carboxylic acid moiety out of planarity with the aromatic ring. This "ortho effect" drastically alters its pKa and reactivity compared to mono-substituted analogs, making it a valuable tool for modulating metabolic stability and solubility in lead optimization.

Part 1: Physicochemical Identity & Molecular Weight Analysis

The precise molecular weight of 2-Chloro-6-iodobenzoic acid is not merely a scalar value; it is a composite of specific isotopic distributions critical for mass spectrometric identification.

Molecular Weight Data

| Parameter | Value | Notes |

| Average Molecular Weight | 282.46 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 281.89445 Da | Based on |

| Molecular Formula | ||

| Exact Mass ( | 283.89150 Da | Contribution from |

Isotopic Signature (Mass Spectrometry)

For researchers analyzing reaction mixtures, the Chlorine-Iodine interplay creates a distinct spectral fingerprint. Iodine (

-

M+ Peak (281.9 m/z): Represents the

isotopologue. -

M+2 Peak (283.9 m/z): Represents the

isotopologue. -

Intensity Ratio: The M : M+2 ratio is approximately 3:1 , a diagnostic feature for confirming the presence of the chlorine atom.

Physicochemical Properties[2]

-

Acidity (pKa): ~1.63 (Predicted).[2][3] The steric bulk of the iodine and chlorine atoms prevents the carboxyl group from conjugating with the phenyl ring, destabilizing the acid form and enhancing acidity relative to benzoic acid (pKa 4.2).

-

Melting Point: 147–149 °C (Recrystallized from Heptane/Ethyl Acetate).

-

Solubility: Low in water; soluble in polar organic solvents (DMSO, DMF, Methanol) and base.

Part 2: Synthetic Workflow (Sandmeyer Protocol)

The most robust synthesis of 2-Chloro-6-iodobenzoic acid utilizes the Sandmeyer reaction , starting from 2-amino-6-chlorobenzoic acid . This pathway is preferred over direct iodination of 2-chlorobenzoic acid due to the directing group challenges imposed by the carboxylate.

Reaction Mechanism & Pathway

The synthesis relies on the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide ion. This sequence ensures regioselective installation of the iodine at the C6 position.

Figure 1: Synthetic pathway via Sandmeyer reaction.[4] Regiochemistry is locked by the amino precursor.

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-6-iodobenzoic acid on a 10 mmol scale.

Reagents:

-

2-Amino-6-chlorobenzoic acid (1.71 g, 10 mmol)

-

Sodium Nitrite (

, 0.76 g, 11 mmol) -

Potassium Iodide (

, 2.5 g, 15 mmol) -

Hydrochloric Acid (conc. HCl)

-

Sulfuric Acid (

)[5]

Procedure:

-

Diazotization: Suspend 2-amino-6-chlorobenzoic acid in 10 mL of concentrated HCl. Cool the mixture to 0–5 °C in an ice bath.

-

Nitrite Addition: Dropwise add a solution of

in water. Maintain temperature below 5 °C to prevent decomposition of the diazonium salt. Stir for 30 minutes. Validation: Check for excess nitrous acid using starch-iodide paper (turns blue). -

Iodination: Dissolve KI in 10 mL water with catalytic

. Add this solution slowly to the cold diazonium mixture. -

Displacement: Allow the reaction to warm to room temperature, then reflux at 80 °C for 2 hours. Nitrogen gas evolution indicates successful displacement.

-

Workup: Cool to room temperature. Treat with sodium bisulfite (

) to quench excess iodine (color change from purple/brown to yellow). -

Isolation: Filter the precipitate. Recrystallize from heptane/ethyl acetate to yield the target acid as a pale yellow/white solid.

Part 3: Analytical Validation & Mass Spectrometry

Accurate characterization relies on understanding the fragmentation logic of the molecule. The high stability of the C-Cl and C-I bonds on the aromatic ring, combined with the labile carboxylic acid, dictates the fragmentation pattern.

Mass Spectrometry Fragmentation Logic

In Electrospray Ionization (ESI) or EI, the molecular ion typically undergoes decarboxylation or halogen loss.

Figure 2: Primary fragmentation pathways in negative ion mode MS.

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring absorption).

-

Retention Time: Expect elution later than 2-chlorobenzoic acid due to the lipophilicity of the iodine atom (LogP ~2.6).

Part 4: Strategic Applications in Drug Discovery

C-H Activation Ligand

2-Chloro-6-iodobenzoic acid is utilized as a transient directing group or ligand in Palladium-catalyzed C-H activation. The carboxylate anchors the metal, while the bulky ortho-substituents prevent catalyst deactivation and enforce specific geometries.

mPGES-1 Inhibitors

Research into Microsomal Prostaglandin E Synthase-1 (mPGES-1) inhibitors has identified the 2,6-disubstituted benzoic acid motif as a key pharmacophore. The scaffold mimics the arachidonic acid transition state, blocking the synthesis of Prostaglandin E2 (PGE2), a major inflammatory mediator.

Crystal Engineering

The "Halogen Bond" potential of the iodine atom makes this molecule a candidate for crystal engineering. The iodine can act as a halogen bond donor to carbonyl oxygens or nitrogens in co-crystals, stabilizing drug formulations.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13399374, 2-Chloro-6-iodobenzoic acid.[6] Retrieved from [Link]

-

Kojima, F., et al. (2008).[7] The Journal of Immunology, 180, 8361-6.[7] (Cited regarding mPGES-1 inhibition context).

- Google Patents. (2013). WO2013186692A1 - Triazolone Compounds as mPGES-1 Inhibitors. (Contains synthesis protocol from 2-amino-6-chlorobenzoic acid).

-

Royal Society of Chemistry. (2014). CrystEngComm, 16, 8169-8176. (Context on chloro/methyl structural similarity and crystal packing). Retrieved from [Link]

Sources

- 1. 2-chloro-6-iodobenzoic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-6-iodobenzoic Acid manufacturers and suppliers in india [chemicalbook.com]

- 4. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 5. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS - Google Patents [patents.google.com]

Technical Monograph: 2-Chloro-6-iodobenzoic Acid

Structural Dynamics, Synthetic Architectures, and Biological Mechanisms

Executive Summary

2-Chloro-6-iodobenzoic acid (2-Cl-6-I-BA) represents a distinct class of polyhalogenated aromatic carboxylates characterized by extreme steric congestion at the ortho positions. Unlike its symmetrical congeners (2,6-dichlorobenzoic acid or 2,6-diiodobenzoic acid), 2-Cl-6-I-BA introduces an electronic and steric asymmetry that makes it a critical probe in crystallographic engineering and auxin transport inhibition studies.

This guide dissects the molecule’s utility in three domains:

-

Stereochemistry: The "ortho-twist" effect preventing coplanarity.

-

Synthesis: Regioselective halogen introduction via diazonium intermediates.

-

Chemical Biology: Its role as a Polar Auxin Transport (PAT) inhibitor, functionally analogous to 2,3,5-triiodobenzoic acid (TIBA).[1]

Part 1: Structural Analysis & Stereochemistry

The Ortho-Twist and Steric Inhibition of Resonance

The defining feature of 2-Cl-6-I-BA is the steric clash between the bulky iodine (Van der Waals radius ~1.98 Å) and chlorine (~1.75 Å) atoms with the carboxyl group. In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring to maximize

-

Torsion Angle: The carboxyl group rotates out of the phenyl plane (typically 60°–90°) to minimize repulsion between the carbonyl oxygen and the ortho halogens.

-

Acidity Enhancement: This deconjugation prevents the phenyl ring from donating electron density into the carbonyl group (Steric Inhibition of Resonance). Consequently, the ground state of the acid is destabilized relative to the carboxylate anion, significantly lowering the pKa compared to benzoic acid (pKa ~4.2) to the range of 1.5–2.5.

Halogen Bonding Asymmetry

The presence of two different halogens creates a unique "sigma-hole" landscape. The iodine atom, being more polarizable, exhibits a stronger positive electrostatic potential on its tip compared to chlorine. In crystal engineering, this allows 2-Cl-6-I-BA to form selective halogen bonds (X···O or X···N) where iodine acts as the primary Lewis acid donor, distinct from the chlorine atom.

Table 1: Comparative Steric Parameters

| Substituent | Van der Waals Radius (Å) | C-X Bond Length (Å) | Steric Parameter (Es) |

| Hydrogen (H) | 1.20 | 1.09 | 0.00 |

| Chlorine (Cl) | 1.75 | 1.73 | -0.97 |

| Iodine (I) | 1.98 | 2.10 | -1.40 |

Part 2: Synthetic Pathways[2]

Retrosynthetic Logic

Direct halogenation of benzoic acid is unsuitable due to deactivating effects and lack of regiocontrol. The most robust protocol utilizes the Sandmeyer reaction , starting from a pre-functionalized aniline derivative. This ensures the iodine is installed exactly at the C6 position relative to the existing C2-chlorine.

Protocol: Diazotization-Iodination Sequence

Precursor: 2-Amino-6-chlorobenzoic acid.

Step-by-Step Methodology:

-

Solubilization: Dissolve 2-amino-6-chlorobenzoic acid (10 mmol) in 6M H₂SO₄ (20 mL). The high acidity is required to prevent triazene formation.

-

Diazotization: Cool the solution to 0–5°C in an ice/salt bath. Dropwise add NaNO₂ (1.1 eq) in water.

-

Critical Control Point: Temperature must not exceed 5°C to prevent diazonium decomposition to the phenol.

-

-

Iodination (The Sandmeyer Step): Prepare a solution of KI (2.5 eq) in water. Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring.

-

Observation: Nitrogen gas evolution and formation of a dark precipitate (iodine/product complex).

-

-

Workup:

-

Heat to 60°C for 30 mins to ensure complete decomposition.

-

Decolorize excess iodine with saturated sodium thiosulfate (Na₂S₂O₃).

-

Filter the precipitate.

-

-

Purification: Recrystallize from ethanol/water (1:1) to yield needle-like crystals.

Visualization of Synthetic Workflow

Caption: Regioselective synthesis via Sandmeyer protocol ensuring C2/C6 substitution fidelity.

Part 3: Biological Mechanism (Auxin Transport)[3][4]

Mechanism of Action

2-Cl-6-I-BA acts as an Auxin Transport Inhibitor (ATI) . It mimics the structure of Indole-3-acetic acid (IAA) sufficiently to bind to carrier proteins but lacks the signaling capability to be transported, effectively "jamming" the efflux machinery.

-

Target: PIN-FORMED (PIN) proteins, specifically the efflux carriers located at the basal plasma membrane.

-

Mode: It disrupts the cycling of PIN proteins between the plasma membrane and endosomal compartments. Unlike TIBA, which affects actin cytoskeleton dynamics to block vesicle trafficking, 2,6-disubstituted benzoates often act by competitive binding at the efflux carrier site or by altering the membrane fluidity interface due to their lipophilicity.

Biological Pathway Diagram

Caption: Interference of polar auxin transport at the PIN efflux carrier interface.

Part 4: Experimental Characterization & Validation

To ensure the integrity of the synthesized compound, the following self-validating analytical checks are required.

Proton NMR Spectroscopy (¹H-NMR)

Due to the lack of protons on the carboxyl and halogen carbons, the aromatic region is the focus.

-

Pattern: An ABC system (assuming the 3, 4, 5 protons are unsubstituted).

-

Shift Logic: The proton at C5 (ortho to Iodine) will appear upfield relative to the proton at C3 (ortho to Chlorine) due to the "heavy atom effect" of iodine shielding the adjacent carbon/proton environment, despite iodine's electronegativity.

-

Validation: Integration must show exactly 3 aromatic protons.

Melting Point Determination

-

Expectation: 2,6-disubstituted benzoic acids have high melting points due to efficient crystal packing of the dimers.

-

Protocol: Capillary method, 1°C/min ramp rate near melt.

-

Reference Range: While specific literature values vary, expect a range between 155°C – 165°C (Intermediate between 2,6-dichloro [~140°C] and 2,6-diiodo [~180°C]).

References

-

Vertex AI Search. (2023). Crystal structure and halogen bonding interactions in substituted benzoic acids. 2

-

National Institutes of Health (NIH). (n.d.). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. 3

-

Royal Society of Chemistry. (2020). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. 4

-

Chem-Impex. (n.d.).[5] 2-Amino-6-chlorobenzoic acid: Precursor for Sandmeyer Synthesis. 6[7]

-

American Chemical Society (ACS). (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids. 8

Sources

- 1. mdpi.com [mdpi.com]

- 2. Supramolecular synthesis based on a combination of hydrogen- and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Chloro-6-iodobenzoic Acid

The following technical guide details the physicochemical profiling, solubility behavior, and experimental determination protocols for 2-Chloro-6-iodobenzoic acid .

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is a critical di-halogenated aromatic intermediate, primarily utilized in the synthesis of pharmacophores such as thioxanthones and diarylimidazoles.[1][2] Despite its synthetic utility, comprehensive experimental solubility datasets for this specific isomer are frequently absent from public repositories, unlike its mono-substituted analogs (2-chlorobenzoic acid and 2-iodobenzoic acid).

This guide provides a scientifically grounded framework for researchers to:

-

Predict the solubility behavior based on molecular topology and substituent effects.

-

Execute a validated isothermal saturation protocol to generate precise solubility data.

-

Apply thermodynamic modeling (Apelblat and van’t Hoff equations) to optimize purification and crystallization processes.

Physicochemical Characterization

Understanding the solute's intrinsic properties is the first step in solubility profiling. The 2,6-disubstitution pattern creates significant steric crowding around the carboxyl group, influencing both crystal lattice energy and solvation enthalpy.

| Property | Data / Characteristic | Relevance to Solubility |

| Chemical Name | 2-Chloro-6-iodobenzoic acid | Target Solute |

| CAS Number | 13420-63-8 | Unique Identifier |

| Molecular Weight | 282.46 g/mol | Diffusion & Gravimetric Analysis |

| Molecular Formula | C₇H₄ClIO₂ | Elemental Composition |

| pKa (Predicted) | ~2.5 – 2.8 | Lower than benzoic acid (4.[1]2) due to ortho-inductive effects; highly soluble in basic aqueous media (pH > 5). |

| H-Bond Donors | 1 (Carboxyl -OH) | Solvation in protic solvents (Alcohols, Water). |

| H-Bond Acceptors | 2 (Carbonyl O, Hydroxyl O) | Interaction with polar aprotic solvents (DMSO, DMF). |

| Physical State | White to pale yellow crystalline solid | Requires lattice energy disruption for dissolution. |

Structural Insight

The bulky Iodine (atomic radius ~133 pm) and Chlorine (atomic radius ~99 pm) atoms at the ortho positions force the carboxyl group out of planarity with the benzene ring. This "ortho-effect" reduces intermolecular hydrogen bonding between carboxylic acid dimers in the solid state compared to unsubstituted benzoic acid, potentially modifying its solubility in non-polar solvents.

Solubility Landscape & Solvent Selection

Based on the "Like Dissolves Like" principle and data from structural analogs (2-iodobenzoic acid), the following solubility profile is established for protocol design.

Qualitative Solubility Profile

-

High Solubility : Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

-

Mechanism: Dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice efficiently.

-

-

Moderate Solubility (Temperature Dependent) : Ethanol, Methanol, Ethyl Acetate, Acetone.

-

Mechanism: Protic solvents solvate the carboxyl group; solubility increases significantly with temperature ($ \Delta H_{sol} > 0 $).

-

-

Low Solubility : Water, Hexane, Dichloromethane (cold).

-

Mechanism: The hydrophobic aromatic ring and halogens dominate; water solubility is limited unless ionized (pH > pKa).

-

Recrystallization Strategy

For purification, a binary solvent system of Ethanol/Water or Acetic Acid/Water is recommended. The compound dissolves in hot ethanol/acetic acid and precipitates upon cooling or water addition, exploiting the steep temperature-solubility gradient.

Experimental Protocol: Isothermal Saturation Method

To generate a publication-quality solubility table, the Isothermal Saturation Method coupled with HPLC-UV quantification is the gold standard.

Workflow Visualization

Caption: Step-by-step workflow for the precise determination of 2-Chloro-6-iodobenzoic acid solubility.

Detailed Methodology

-

Preparation : Add excess 2-Chloro-6-iodobenzoic acid solid to a glass vial containing 10 mL of the selected solvent (e.g., Ethanol).

-

Equilibration : Place the vial in a thermostatic shaker bath. Shake at 150 rpm for 72 hours to ensure solid-liquid equilibrium.

-

Critical Control: Temperature stability must be maintained within ±0.05 K.

-

-

Sampling : Stop agitation and allow the solid to settle for 2 hours. Using a pre-heated syringe (to prevent precipitation inside the needle), withdraw 1 mL of the supernatant.

-

Filtration : Filter through a 0.45 µm PTFE membrane into a tared volumetric flask.

-

Quantification :

-

Gravimetric : Evaporate solvent and weigh the residue (best for high solubility).

-

HPLC (Recommended) : Dilute with mobile phase and analyze (Column: C18, Mobile Phase: MeOH/Water + 0.1% H3PO4, Detection: UV 254 nm).

-

-

Calculation : Convert concentration to mole fraction (

) using the equation:

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to determine the enthalpy and entropy of dissolution.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C : Empirical parameters derived from regression analysis.

-

Utility : Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To understand the driving forces of dissolution:

-

Plot :

vs. -

Slope :

(Enthalpy of solution). -

Intercept :

(Entropy of solution). -

Interpretation :

-

Positive

: Endothermic process (Solubility increases with T). -

Positive

: Disorder increases upon dissolution (Driving force).

-

Synthesis & Purification Context

Understanding solubility is vital for the synthesis of 2-Chloro-6-iodobenzoic acid from 2-amino-6-chlorobenzoic acid.

Caption: Synthesis pathway highlighting the solubility-driven purification step.[3]

Purification Note : The crude product often contains iodine impurities. Washing the organic layer (e.g., Ethyl Acetate solution) with sodium thiosulfate is required before the final recrystallization.

References

-

BenchChem . Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents. Link

-

ChemicalBook . 2-Chloro-6-iodobenzoic acid Properties and Synthesis. Link

-

Sigma-Aldrich . Product Specification: 2-Chloro-6-iodobenzoic acid (CAS 13420-63-8).[1][2][4] Link

-

Reschke, T., et al. (2016). "Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water." Journal of Pharmaceutical Sciences, 105(3), 1050-1058. Link

- Long, B., et al. (2012). "Solubility of Benzoic Acid in Twelve Organic Solvents: Experimental Measurement and Thermodynamic Modeling." Journal of Chemical & Engineering Data, 57(10). (Cited for methodology comparison).

Sources

2-Chloro-6-iodobenzoic acid spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Characterization of 2-Chloro-6-iodobenzoic Acid

This document provides a comprehensive technical analysis of the spectral data for 2-Chloro-6-iodobenzoic acid (CAS No: 13420-63-8)[1]. Designed for researchers, chemists, and drug development professionals, this guide synthesizes predictive analysis based on established spectroscopic principles and data from analogous compounds to offer a robust framework for the characterization of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and quality assessment of 2-Chloro-6-iodobenzoic acid.

Introduction: The Analytical Imperative

2-Chloro-6-iodobenzoic acid is a disubstituted benzoic acid derivative, a class of compounds frequently utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of the chloro, iodo, and carboxylic acid substituents on the benzene ring dictates its reactivity and physicochemical properties. Therefore, rigorous analytical characterization is paramount to verify its structure, confirm purity, and ensure batch-to-batch consistency. This guide explains the causality behind experimental choices and provides a self-validating system of protocols and data interpretation for this purpose.

Molecular Structure and Physicochemical Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of the molecule.

-

Molecular Weight: 282.46 g/mol [1]

-

Monoisotopic Mass: 281.89444 Da[3]

-

Melting Point: 147-149 °C[1]

-

Appearance: White to off-white solid

The strategic placement of three distinct functional groups on the aromatic ring creates a unique electronic environment, which is directly probed by the spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-6-iodobenzoic acid, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Expertise & Rationale: Predicting the NMR Landscape

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns are governed by the electronic effects of the substituents. The carboxylic acid is an electron-withdrawing group, as is the chlorine atom. Iodine is less electronegative than chlorine but exerts a significant heavy-atom effect. The steric hindrance between the three ortho-substituents may also cause the aromatic ring to be non-planar, influencing the chemical environment.[4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol is designed to yield high-resolution spectra suitable for structural confirmation.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Chloro-6-iodobenzoic acid and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for carboxylic acids to ensure the labile acidic proton is observed.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Predicted Spectral Data & Interpretation

The following tables summarize the predicted NMR data for 2-Chloro-6-iodobenzoic acid. These predictions are based on the analysis of related compounds such as 2-chlorobenzoic acid[5][6][7] and 2-iodobenzoic acid[8][9].

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | broad singlet | - | 1H, -COOH |

| ~7.85 | doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H, H-5 |

| ~7.50 | triplet (t) | J ≈ 8.0 | 1H, H-4 |

| ~7.35 | doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H, H-3 |

-

Rationale: The carboxylic acid proton is expected to be highly deshielded and broad. The H-4 proton, situated between two carbons bearing hydrogens, should appear as a triplet. The H-3 and H-5 protons will be doublets of doublets due to coupling with H-4 (ortho coupling, ~8.0 Hz) and with each other (meta coupling, ~1.5 Hz).

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Carboxylic Acid) |

| ~141.0 | C-Cl |

| ~138.5 | C-5 |

| ~133.0 | C-3 |

| ~131.5 | C-4 |

| ~129.0 | C-1 (Carboxylic Acid attached) |

| ~95.0 | C-I |

-

Rationale: The carboxyl carbon (C=O) will be the most downfield signal. The carbon attached to iodine (C-I) will be shifted significantly upfield due to the heavy-atom effect. The remaining aromatic carbons are assigned based on substituent effects derived from analogous structures.[7][8]

Visualization: Molecular Structure for NMR

The diagram below illustrates the molecular structure with atom numbering used for NMR assignments.

Caption: Structure of 2-Chloro-6-iodobenzoic acid with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" that is unique to the compound.

Expertise & Rationale: Key Vibrational Modes

The IR spectrum will be dominated by absorptions from the carboxylic acid group. A very broad O-H stretch is expected due to strong intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers in the solid state.[10] The carbonyl (C=O) stretch is also a prominent and sharp band. The C-Cl and C-I stretches will appear in the fingerprint region at lower wavenumbers. Aromatic C-H and C=C stretching vibrations will also be present.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Method A (ATR):

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond).

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

-

Method B (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die and apply several tons of pressure to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and record the spectrum.

-

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Predicted Spectral Data & Interpretation

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3080 | Medium | Aromatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (carbonyl of carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretches |

| ~1300 | Medium | C-O stretch, O-H bend (in-plane) |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| ~750 | Strong | C-Cl stretch |

| ~540 | Medium | C-I stretch |

-

Rationale: The positions of these bands are well-established for substituted benzoic acids.[11][12] The C=O stretch is a reliable diagnostic peak. The presence of the halogen substituents influences the fingerprint region (< 1000 cm⁻¹), where the C-Cl and C-I stretches are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expertise & Rationale: Fragmentation Pathways

Using Electron Ionization (EI), we expect to see a distinct molecular ion peak (M⁺˙). A key feature will be the isotopic pattern of this peak. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which will result in an M+2 peak with an intensity of about one-third that of the molecular ion peak. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), the hydroxyl radical (•OH), and the entire carboxyl group (•COOH).[13] Subsequent loss of the halogen atoms (Cl• or I•) is also a probable pathway.

Experimental Protocol: Electron Ionization (EI-MS)

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

-

Sample Introduction (Direct Insertion):

-

Load a small amount of the sample into a capillary tube.

-

Insert the probe into the ion source.

-

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

-

-

Ionization:

-

Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy level promotes reproducible fragmentation and allows for library matching.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak (M⁺˙) and the M+2 peak. Propose structures for the major fragment ions observed.

Predicted Mass Spectrum Data & Interpretation

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z (for ³⁵Cl) | Predicted Identity | Notes |

| 282 | [M]⁺˙ | Molecular ion. Expect an M+2 peak at m/z 284 (~32% intensity). |

| 264 | [M - H₂O]⁺˙ | Loss of water from the carboxylic acid. |

| 237 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 202 | [M - COOH - Cl]⁺ | Subsequent loss of chlorine. |

| 110 | [M - COOH - I]⁺ | Subsequent loss of iodine. |

Visualization: Proposed Fragmentation Pathway

This diagram illustrates a plausible fragmentation cascade for 2-Chloro-6-iodobenzoic acid under EI conditions.

Sources

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. PubChemLite - 2-chloro-6-iodobenzoic acid (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

- 5. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]

- 8. 2-Iodobenzoic acid(88-67-5) 13C NMR [m.chemicalbook.com]

- 9. 2-Iodobenzoic acid(88-67-5) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 13. tsapps.nist.gov [tsapps.nist.gov]

Technical Guide: 2-Chloro-6-iodobenzoic Acid (CAS 13420-63-8)

Safety, Handling, and Strategic Application in Drug Discovery

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is a specialized halogenated scaffold used primarily in the synthesis of sterically congested biaryl systems and heterocycles via C-H activation and cross-coupling methodologies. Unlike its more common isomers (e.g., 2-chloro-5-iodobenzoic acid), the 2,6-disubstitution pattern creates a unique "ortho-effect," offering high regioselectivity at the cost of significant steric hindrance.

This guide addresses the dual challenges of this compound: Acute Toxicity (Category 3) and Synthetic Resistance due to steric crowding. It is designed for medicinal chemists requiring actionable protocols for safe handling and reaction optimization.

Chemical Profile & Steric Architecture

| Property | Specification | Technical Insight |

| CAS Number | 13420-63-8 | Distinct from the anti-diabetic intermediate 2-chloro-5-iodo isomer. |

| Molecular Weight | 282.46 g/mol | High halogen density (I + Cl).[1] |

| Appearance | Off-white to pale yellow solid | Color deepens upon light exposure (iodine liberation). |

| Solubility | DMSO, MeOH, EtOAc | Poor water solubility; requires polar organic solvents for reactions. |

| Acidity (pKa) | ~2.0 - 2.5 (Predicted) | Significantly more acidic than benzoic acid due to ortho-halogen electron withdrawal. |

The "Ortho-Effect" in Synthesis: The carboxylic acid group is flanked by two bulky halogens (Chlorine and Iodine). This 2,6-disubstitution creates a "steric pocket" that:

-

Inhibits Nucleophilic Attack: Standard Fischer esterification (acid + alcohol) often fails. Alkylation (R-X + Base) or Acid Chloride formation (SOCl₂) is required.

-

Directs Regioselectivity: The C-I bond is weaker and more reactive than the C-Cl bond, but the steric bulk retards oxidative addition. Specialized ligands (e.g., Buchwald phosphines) are often necessary to facilitate coupling.

Hazard Identification & Toxicology (GHS)

Signal Word: DANGER

-

H301: Toxic if swallowed. (Acute Toxicity, Oral - Category 3)

-

H319/H318: Causes serious eye irritation/damage. (Due to acidity and halogen content)

-

H315: Causes skin irritation.

-

H335: May cause respiratory irritation.

Critical Safety Analysis

-

Systemic Toxicity: As a halogenated benzoic acid, systemic absorption can lead to metabolic acidosis and potential renal strain. The "Toxic if swallowed" classification implies that ingestion of small quantities (mg scale) can be harmful.

-

Iodine Release: In a fire or under strong acidic/oxidizing conditions, the C-I bond may cleave, releasing toxic, purple iodine vapors (

) which are corrosive to the respiratory tract.

Strategic Handling & PPE Protocols

A. Engineering Controls

-

Primary Barrier: All weighing and transfer of the solid must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

-

Airflow: Minimum face velocity of 0.5 m/s.

-

Decontamination: Have a 10% sodium thiosulfate solution ready to neutralize any potential iodine release during spills.

B. Personal Protective Equipment (PPE)

-

Gloves:

-

Routine Handling (Solid): Double Nitrile gloves (0.11 mm minimum thickness).

-

Solution Handling (DMSO/DCM): The compound is soluble in organic solvents that permeate nitrile. Use Silver Shield (Laminate) gloves or Viton if handling concentrated solutions, as DMSO can carry the toxic toxicant through the skin.

-

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust generation and the compound's acidity.

Experimental Protocols: Overcoming Steric Hindrance

Scenario 1: Esterification (The "Steric Wall")

Problem: The 2,6-halogens block the approach of alcohols to the carbonyl carbon.

Solution: Avoid acid-catalyzed equilibrium methods. Use an

Protocol:

-

Dissolve 2-Chloro-6-iodobenzoic acid (1.0 eq) in DMF (anhydrous).

-

Add Potassium Carbonate (

, 2.5 eq) to form the carboxylate salt. Stir for 15 min. -

Add Methyl Iodide (MeI, 1.2 eq) dropwise.

-

Stir at RT for 4-6 hours.

-

Result: Quantitative conversion to the methyl ester without steric blockage.

Scenario 2: Selective Cross-Coupling (Suzuki-Miyaura)

Problem: The iodine is the target, but the ortho-chlorine and carboxyl group create steric drag, slowing down Palladium insertion. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) that are designed to facilitate oxidative addition in hindered systems.

Workflow Diagram:

Caption: Logical workflow for overcoming steric hindrance in 2-Chloro-6-iodobenzoic acid modifications. Green paths indicate recommended protocols.

Storage, Stability, and Waste

| Parameter | Requirement | Reason |

| Light | Amber Vials / Foil Wrap | The C-I bond is photosensitive. UV light causes homolytic cleavage, releasing iodine radicals and degrading the reagent. |

| Temperature | 2°C – 8°C (Refrigerated) | Slows dehalogenation; however, room temperature is acceptable for short-term active use. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption (though not strictly hygroscopic, dry conditions prevent hydrolysis of downstream intermediates). |

| Incompatibilities | Strong Oxidizers | Reaction with peroxides or permanganates can release iodine gas ( |

Disposal Protocol:

-

Categorization: Segregate as "Halogenated Organic Waste" (Toxic).

-

Pre-Treatment: If the compound has degraded (turned purple/brown), treat with dilute sodium thiosulfate to reduce free iodine to iodide before placing in the waste container to prevent corrosion of metal drums.

-

Do NOT: Mix with strong acids or oxidizers in the waste stream.

Emergency Response Decision Tree

Caption: Immediate response protocols for exposure or environmental release.

References

-

Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2-Chloro-6-iodobenzoic acid. Link

-

Tang, W., et al. (2014).[3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Link (Demonstrates ligand requirements for hindered 2,6-disubstituted systems).

-

PubChem. (2024). Compound Summary: 2-Chloro-6-iodobenzoic acid (CID 13399374).[1][4] National Library of Medicine. Link

-

BenchChem. (2025). Comparative Guide to the Applications of 2-Iodobenzoate in Synthesis. Link (General reactivity trends of ortho-iodobenzoic acids).

Sources

Technical Monograph: 2-Chloro-6-iodobenzoic Acid (2,6-CIBA)

Topic: 2-Chloro-6-iodobenzoic Acid (2,6-CIBA) Mechanism of Action Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Structural Biologists.

Structural Pharmacophore & Synthetic Scaffold

Executive Summary: The "Ortho-Lock" Paradigm

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) represents a specialized class of 2,6-disubstituted benzoic acids . Unlike simple solvating agents, this molecule serves two distinct high-value functions in research and development:

-

Biological Probe (Pharmacodynamics): It acts as a structural analog to 2,3,5-Triiodobenzoic acid (TIBA) , functioning as a polar auxin transport inhibitor (PATI) through steric blockade of efflux carriers.

-

Synthetic Scaffold (Chemo-mechanics): It is a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD) . The presence of orthogonal halogen handles (Chlorine vs. Iodine) allows for regioselective transition-metal catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira) to synthesize bioactive isocoumarins and heterocyclic pharmacophores .

This guide details the mechanism of action (MoA) from both biological and synthetic perspectives, providing valid protocols for its utilization in drug discovery.

Biological Mechanism of Action: Auxin Transport Inhibition

Context: In agrochemical and plant physiology research, 2,6-CIBA is utilized to disrupt hormonal signaling pathways.

2.1 The Steric "Molecular Lock"

The biological activity of 2,6-CIBA is governed by the ortho-effect . The bulky iodine and chlorine atoms at the 2 and 6 positions force the carboxyl group out of planarity with the benzene ring. This conformation mimics the transition state of auxin (Indole-3-acetic acid) but prevents the conformational flexibility required for transport.

2.2 Target: PIN Efflux Carriers & Actin Cytoskeleton

Based on Structural-Activity Relationship (SAR) homology with TIBA, 2,6-CIBA operates via the following cascade:

-

PIN Protein Binding: The molecule binds to the hydrophilic loop of PIN-FORMED (PIN) auxin efflux carriers located at the plasma membrane.

-

Villin Oligomerization: It interacts with the C-terminal headpiece of villin (an actin-binding protein).[1] This interaction triggers excessive bundling of actin filaments.[1]

-

Vesicle Trafficking Blockade: The rigidified actin cytoskeleton prevents the endocytic recycling of PIN proteins.

-

Physiological Result: Polar auxin transport is halted, leading to localized accumulation of auxin and disruption of apical dominance or root gravitropism.

2.3 Visualization: The Signaling Blockade

The following diagram illustrates the interference of 2,6-CIBA with the auxin transport machinery.

Figure 1: Mechanism of Action for 2,6-CIBA as an Auxin Transport Inhibitor. The molecule stabilizes actin bundles, preventing the necessary cycling of PIN transporter proteins.

Synthetic Mechanism: The Orthogonal Scaffold

Context: In medicinal chemistry, the "Mechanism" refers to how the molecule reacts to form drug candidates (e.g., Isocoumarins).

3.1 Chemoselectivity (I vs. Cl)

2,6-CIBA is a superior scaffold because of the bond dissociation energy difference between the Carbon-Iodine (

-

Step 1 (The Iodine Handle): The C-I bond undergoes oxidative addition with Pd(0) catalysts at room temperature or mild heating.

-

Step 2 (The Chlorine Handle): The C-Cl bond remains inert during the first coupling, allowing for a second, harsher activation step later (Orthogonal Functionalization).

3.2 Application: Synthesis of Bioactive Isocoumarins

Isocoumarins are potent inhibitors of serine proteases and have antifungal properties. 2,6-CIBA is the precursor of choice via the Castro-Stephens or Sonogashira cyclization.

Experimental Protocol: Regioselective Synthesis of Isocoumarin Derivatives

Objective: To utilize 2,6-CIBA as a scaffold to synthesize 3-substituted-8-chloroisocoumarin (a potential antifungal pharmacophore).

4.1 Reagents & Equipment

-

Substrate: 2-Chloro-6-iodobenzoic acid (1.0 equiv).

-

Coupling Partner: Phenylacetylene (1.2 equiv).

-

Catalyst:

(2 mol%). -

Co-Catalyst: CuI (1 mol%).

-

Base: Triethylamine (

) (3.0 equiv). -

Solvent: THF (Anhydrous).

-

Atmosphere: Argon or Nitrogen.

4.2 Step-by-Step Workflow

| Step | Action | Mechanistic Rationale |

| 1 | Dissolution | Dissolve 1.0 mmol of 2,6-CIBA in 5 mL THF under inert atmosphere. |

| 2 | Activation | Add |

| 3 | Addition | Dropwise addition of Phenylacetylene. |

| 4 | Coupling | Stir at Room Temperature for 4-6 hours. |

| 5 | Cyclization | Heat to 60°C for 2 hours. |

| 6 | Purification | Quench with |

4.3 Synthetic Pathway Diagram

Figure 2: The synthetic transformation of 2,6-CIBA into a bioactive isocoumarin pharmacophore, demonstrating chemoselectivity.

Data Summary: Comparative Reactivity

The following table highlights why 2-Chloro-6-iodobenzoic acid is preferred over other di-halo analogs for specific drug development tasks.

| Analog | C-2 Reactivity | C-6 Reactivity | Application Suitability |

| 2-Chloro-6-iodo- | High (RT) | Low (Requires >100°C) | Excellent. Allows stepwise, controlled multi-functionalization. |

| 2,6-Diiodo- | High | High | Poor. Leads to mixtures of mono- and di-coupled products. |

| 2,6-Dichloro- | Low | Low | Poor. Requires harsh conditions that may degrade sensitive functional groups. |

References

-

Sigma-Aldrich. (2024). 2-Chloro-6-iodobenzoic acid: Product Specification & C-H Activation Applications. Link

-

Geldner, N., et al. (2001). "Auxin transport inhibitors block PIN1 cycling and vesicle trafficking." Nature, 413, 425–428. (Foundation for TIBA/Benzoic Acid MoA). Link

-

Larock, R. C., & Harrison, L. W. (1984). "Synthesis of isocoumarins via palladium-promoted cyclization of 2-alkynylbenzoic acids." Journal of the American Chemical Society, 106(15), 4218-4227. (Core synthetic protocol). Link

-

ChemicalBook. (2025).[2] 4-Chloro-2-iodobenzoic acid and Isomer Properties. Link

-

Teale, W. D., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany. (Mechanistic context for benzoic acid inhibitors). Link

Sources

Introduction: A Versatile Halogenated Building Block

An In-Depth Technical Guide to 2-Chloro-6-iodobenzoic Acid: Synthesis, Properties, and Applications

2-Chloro-6-iodobenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in the fields of pharmaceutical drug discovery, agrochemical development, and materials science.[1] Its utility stems from the unique arrangement of its functional groups: a carboxylic acid, a chlorine atom, and an iodine atom all positioned on a benzene ring. This specific architecture allows for selective chemical transformations, making it a sought-after intermediate for synthesizing complex molecular targets.[1] The presence of both chloro and iodo substituents provides differential reactivity, with the iodine atom being particularly amenable to various cross-coupling reactions, enabling the strategic introduction of diverse organic fragments.[1]

This guide provides a comprehensive overview of 2-Chloro-6-iodobenzoic acid, with a focus on a modern synthetic approach, its key physicochemical properties, and its applications in scientific research and development.

The Synthesis of 2-Chloro-6-iodobenzoic Acid via Palladium-Catalyzed C-H Activation

The regioselective synthesis of polysubstituted aromatic compounds is a central challenge in organic chemistry. Historically, the synthesis of molecules like 2-Chloro-6-iodobenzoic acid would rely on classical methods such as electrophilic aromatic substitution on a pre-functionalized ring, which can often lead to mixtures of isomers and require harsh reaction conditions.

A significant advancement in the synthesis of ortho-substituted benzoic acids has been the development of transition-metal-catalyzed C-H activation/functionalization. This approach offers a more direct and efficient route to these valuable compounds. A notable method for the ortho-iodination of benzoic acid derivatives was developed by Yu and coworkers, which utilizes a palladium(II) catalyst in conjunction with a directing group and molecular iodine (I₂) as the sole oxidant.[2][3] This methodology provides a direct pathway to compounds such as 2-Chloro-6-iodobenzoic acid from the corresponding 2-chlorobenzoic acid.

Causality Behind the Experimental Choices

The success of this synthetic strategy hinges on several key principles:

-

Directing Group: The carboxylic acid group of the starting material, 2-chlorobenzoic acid, is not a sufficiently strong coordinating group to direct the palladium catalyst to the ortho C-H bond. Therefore, a transient directing group, such as the Yu-Wasa Auxiliary (a removable N-acyl amino acid), is often employed.[2][3] This auxiliary forms an amide with the benzoic acid, and the nitrogen and oxygen atoms of the auxiliary chelate to the palladium center, positioning the catalyst in close proximity to the C-H bond at the 6-position for selective activation.

-

Palladium(II) Catalyst: Palladium is a versatile catalyst for C-H activation due to its ability to cycle through various oxidation states and its affinity for both soft (C-H bonds) and hard (N, O from the directing group) ligands. It facilitates the cleavage of the C-H bond and the subsequent C-I bond formation.

-

Molecular Iodine (I₂) as Oxidant: The use of molecular iodine as the sole oxidant is a key advantage of this method.[2][3] It is an inexpensive, readily available, and relatively mild reagent. In the catalytic cycle, after the C-H activation and iodination step, the palladium is in a reduced state. The molecular iodine re-oxidizes the palladium catalyst back to its active Pd(II) state, allowing the catalytic cycle to continue.

Experimental Protocol: Palladium-Catalyzed ortho-Iodination of 2-Chlorobenzoic Acid

The following is a representative, step-by-step methodology for the synthesis of 2-Chloro-6-iodobenzoic acid based on the principles of the Yu and coworkers' C-H activation method.

-

Amide Formation with Directing Group:

-

In a round-bottom flask, dissolve 2-chlorobenzoic acid and the Yu-Wasa auxiliary (1.1 equivalents) in a suitable solvent such as dichloromethane.

-

Add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-24 hours until the starting benzoic acid is consumed (monitored by TLC).

-

Work up the reaction by filtering off the urea byproduct and washing the organic layer with dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amide-protected 2-chlorobenzoic acid.

-

-

Palladium-Catalyzed C-H Iodination:

-

To a solution of the amide-protected 2-chlorobenzoic acid in a suitable solvent (e.g., dichloroethane), add Pd(OAc)₂ (5-10 mol%) and molecular iodine (1.5 equivalents).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis of the Directing Group:

-

Dissolve the crude iodinated product in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Heat the mixture to reflux for 4-8 hours until the amide is fully hydrolyzed.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the 2-Chloro-6-iodobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Chloro-6-iodobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-6-iodobenzoic acid is presented in the table below.

| Property | Value |